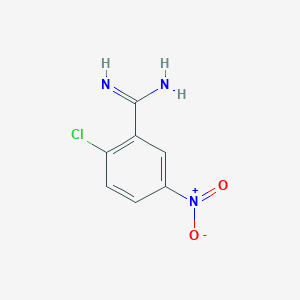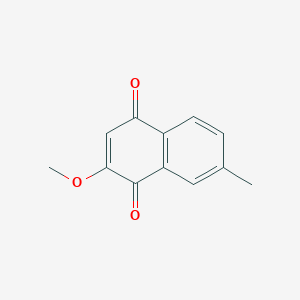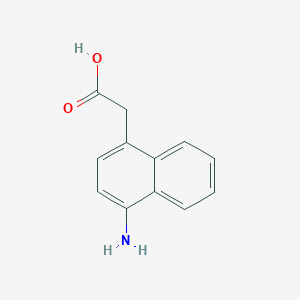
2-Chloro-5-nitrobenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitrobenzimidamide is an organic compound with the molecular formula C7H6ClN3O2 It is a derivative of benzimidazole, characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzimidamide typically involves the nitration of 2-chlorobenzimidazole followed by the introduction of an amide group. One common method starts with 2-chlorobenzimidazole, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzimidazole. This intermediate is then reacted with ammonia or an amine under suitable conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-nitrobenzimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzimidazole ring
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Reduction: 2-Chloro-5-aminobenzimidamide.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitrobenzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitrobenzimidamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but lacks the benzimidamide moiety.
2-Chloro-5-nitrobenzamide: Similar structure but with a benzamide group instead of benzimidamide.
2-Chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of the benzimidamide moiety
Uniqueness
2-Chloro-5-nitrobenzimidamide is unique due to the presence of both the chloro and nitro groups on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H6ClN3O2 |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
2-chloro-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3H,(H3,9,10) |
InChI-Schlüssel |
OZIRKNWIBVTGPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)


![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)


![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)





